EI1
Overview
Description
EI1 is a potent and selective inhibitor of enhancer of zeste homolog 2 (EZH2), an enzyme involved in the methylation of lysine 27 on histone H3 (H3K27). This methylation leads to transcriptional repression, which is associated with various diseases, including cancers. This compound has shown significant potential in inhibiting EZH2, making it a promising compound for cancer research and treatment .
Mechanism of Action
Target of Action
EI1, also known as KB-145943, is a potent and selective small molecule inhibitor of Enhancer of Zeste Homolog 2 (EZH2) . EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in gene silencing .
Mode of Action
This compound interacts with EZH2, inhibiting its enzymatic activity . This inhibition occurs through direct binding to the enzyme and competition with the methyl group donor S-Adenosyl methionine . The inhibition of EZH2 by this compound results in a genome-wide loss of histone H3 lysine 27 (H3K27) methylation and activation of PRC2 target genes .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the methylation of histone H3 lysine 27 (H3K27). PRC2, the complex that EZH2 is part of, catalyzes this methylation . The enrichment of its catalytic product, H3K27me3, is responsible for the silencing of tumor suppressor genes and the blocking of transcripts related to immunity and cell terminal differentiation .
Pharmacokinetics
The pharmacokinetics of this compound were investigated using radiolabeling and micro PET/CT imaging . The half-life of this compound in blood was found to be 3.4 minutes . The imaging showed that this compound can enter major organs including the liver, stomach, and intestine .
Result of Action
The molecular effect of this compound’s action is the genome-wide loss of H3K27 methylation and activation of PRC2 target genes . On a cellular level, the inhibition of EZH2 by this compound results in decreased proliferation, cell cycle arrest, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
EI1 can be synthesized through a multi-step process involving the following key steps:
Formation of the core structure: The synthesis begins with the preparation of the core indole structure.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties.
Final assembly: The final step involves the coupling of the functionalized core with other chemical groups to form this compound.
The solubility of this compound in dimethyl sulfoxide (DMSO) is greater than 19.5 mg/mL. For higher concentrations, the solution can be warmed at 37°C for 10 minutes or shaken in an ultrasonic bath .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound, as it is primarily used for research purposes. The compound is typically synthesized in laboratory settings following the aforementioned synthetic routes.
Chemical Reactions Analysis
Types of Reactions
EI1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives with altered biological activity .
Scientific Research Applications
EI1 has a wide range of scientific research applications, including:
Cancer Research: This compound is extensively studied for its potential in inhibiting EZH2, which is overexpressed in various cancers such as breast, lung, ovarian, prostate, melanoma, and bladder cancers
Epigenetics: this compound is used to study the role of histone methylation in gene expression and transcriptional regulation.
Drug Development: this compound serves as a lead compound for developing new drugs targeting EZH2 and related pathways.
Molecular Imaging: Radiolabeled this compound ([11C]this compound) is used in positron emission tomography (PET) imaging to study the distribution and activity of EZH2 in vivo.
Comparison with Similar Compounds
EI1 is compared with other EZH2 inhibitors such as GSK126, EPZ005687, 3-deazaneplanocin A (DZNep), UNC1999, and tazemetostat. While all these compounds target EZH2, this compound is unique in its high selectivity and potency, with IC50 values of 15 nM and 13 nM for wild-type and Y641F mutant EZH2, respectively .
List of Similar Compounds
- GSK126
- EPZ005687
- 3-deazaneplanocin A (DZNep)
- UNC1999
- Tazemetostat
This compound stands out due to its high selectivity for EZH2 over other lysine methyltransferases, making it a valuable tool for studying EZH2-related pathways and developing targeted cancer therapies .
Properties
IUPAC Name |
6-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-pentan-3-ylindole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-5-17(6-2)27-8-7-18-19(10-16(12-24)11-21(18)27)22(28)25-13-20-14(3)9-15(4)26-23(20)29/h7-11,17H,5-6,13H2,1-4H3,(H,25,28)(H,26,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHDWRIVDDIFRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1C=CC2=C(C=C(C=C21)C#N)C(=O)NCC3=C(C=C(NC3=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101111134 | |
Record name | 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101111134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1418308-27-6 | |
Record name | 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1418308-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101111134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary target of 6-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-pentan-3-ylindole-4-carboxamide (EI1)?
A1: this compound is a potent and selective inhibitor of the enzymatic activity of EZH2, a component of the Polycomb repressive complex 2 (PRC2) involved in gene silencing.
Q2: How does this compound inhibit EZH2 activity?
A2: this compound directly binds to the EZH2 enzyme, competing with S-Adenosyl methionine, the methyl group donor required for its activity. This competition prevents the methylation of lysine 27 on histone H3 (H3K27), a key step in gene silencing.
Q3: What are the downstream consequences of EZH2 inhibition by this compound?
A3: this compound-treated cells exhibit a genome-wide loss of H3K27 methylation and subsequent activation of PRC2 target genes. This activation leads to various effects depending on the cell type, including decreased proliferation, cell cycle arrest, and apoptosis, particularly in cancer cells.
Q4: Does the tumor microenvironment influence the response to this compound?
A4: Research suggests that tumor cells in 3D culture settings, which better mimic the tumor microenvironment, are more sensitive to EZH2 inhibitors like GSK343 than cells in 2D culture. This sensitivity could be due to differential gene expression and cell-cell interactions in 3D environments, highlighting the importance of considering the tumor microenvironment in drug development.
Q5: Does this compound induce autophagy in cancer cells?
A5: While not specifically investigated for this compound, studies using structurally similar EZH2 inhibitors like UNC1999 and GSK343 demonstrated that they induce autophagy in human colorectal cancer cells. This autophagy is partly dependent on the autophagy-related protein ATG7 but appears independent of EZH2 inhibition, suggesting a complex interplay between EZH2 inhibition and autophagy induction.
Q6: What is the molecular formula and weight of 6-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-pentan-3-ylindole-4-carboxamide?
A6: The information on the molecular formula and weight is not provided in the reviewed research papers.
Q7: Is there any spectroscopic data available for this compound?
A7: The reviewed research papers do not include spectroscopic data for this compound.
Q8: Has this compound been tested in cell-based assays?
A8: Yes, this compound has been shown to effectively inhibit the growth of diffused large B-cell lymphoma cells carrying Y641 mutations in cell-based assays.
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